molecular formula C10H6Na2O6S2 B158866 2,7-Naphthalenedisulfonic acid, disodium salt CAS No. 1655-35-2

2,7-Naphthalenedisulfonic acid, disodium salt

Cat. No. B158866
CAS RN: 1655-35-2
M. Wt: 311.3 g/mol
InChI Key: XOIWXJSPLXGSLZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Naphthalenedisulfonic acid, disodium salt, also known as Disodium 2,7-Naphthalenedisulfonate, is a white to light yellow to light orange powder or crystal . It is often used as an organic building block in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 2,7-Naphthalenedisulfonic acid, disodium salt is C10H6Na2O6S2, and its molecular weight is 332.25 .


Physical And Chemical Properties Analysis

2,7-Naphthalenedisulfonic acid, disodium salt is a solid at 20 degrees Celsius . Its purity, as determined by ion exchange titration, is greater than 98.0% .

Scientific Research Applications

Electrohydrodynamic Ionization Mass Spectrometry

2,7-Naphthalenedisulfonic acid, disodium salt, is used in electrohydrodynamic ionization mass spectrometry. This technique offers insights into the degrees of dissociation of sulfonates and ion-solvent interactions, as reflected in the negative ion spectra (Lai & Evans, 1978).

Oxidation Mechanism Studies

Studies have investigated the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water. This research contributes to understanding the oxidation reactions of this compound at various temperatures and pH levels, important in environmental and industrial processes (Imbierowicz, 2017).

Azo Compounds and Schiff Base Ligands Synthesis

2,7-Naphthalenedisulfonic acid, disodium salt, is used in synthesizing azo compounds and Schiff base ligands. These ligands are integral in creating metal complexes for various applications, including magnetic and spectroscopic studies (Tunçel & Serin, 2006).

Gravimetric Determination of Zirconium

This compound is used as a reagent in the gravimetric determination of zirconium. The technique involves forming a precipitate with zirconium, which is then weighed for analysis (Popa et al., 1966).

Novel Vic-Dioximes: Synthesis and Biological Activity

The compound plays a role in synthesizing novel vic-dioximes, which are then complexed with transition metal ions. These studies include evaluating the antimicrobial activity of these compounds, highlighting their potential in medical research (Kurtoglu et al., 2008).

Synthesis of Naphthol Sulfonic Acid

It is used in synthesizing naphthol sulfonic acid, a process involving the sulphonation of naphthalene. This synthesis is significant in various industrial applications (Wen, 2001).

Coordination Polymer and Antitumor Activity

Research includes the synthesis of a Ca(II) coordination polymer using 1,6-naphthalenedisulfonic acid disodium salt. This study is particularly focused on the polymer's antitumor activity against specific human cell lines, indicating its potential in cancer treatment (Tai & Zhao, 2013).

Safety And Hazards

2,7-Naphthalenedisulfonic acid, disodium salt may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

disodium;naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWXJSPLXGSLZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061849
Record name 2,7-Naphthalenedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, disodium salt

CAS RN

1655-35-2
Record name 2,7-Naphthalenedisulfonic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 2
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 3
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 4
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 5
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 6
2,7-Naphthalenedisulfonic acid, disodium salt

Citations

For This Compound
134
Citations
M Imbierowicz - Chemosphere, 2017 - Elsevier
The article presents the results of studies on the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt) with oxygen in subcritical water. To this aim, a …
Number of citations: 6 www.sciencedirect.com
F Doğan, İ Kaya, K Temizkan - Synthetic Metals, 2016 - Elsevier
Here, we reported the regioselective formation of poly(amino naphthalene disulfonic acid) (PANDA) nanoparticles by a template-free polymerization process in an aqueous alkaline …
Number of citations: 11 www.sciencedirect.com
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 4,5-dihydroxy-2, 7-naphthalenedisulfonic acid disodium salt into water and sodium dodecyl sulfate solut Page 1 Diffusion coefficient of 4,5-dihydroxy-2, 7-naphthalenedisulfonic …
Number of citations: 0 link.springer.com
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 4,5-dihydroxy-2, 7-naphthalenedisulfonic acid disodium salt into water and sulfuric acid monomethyl est Page 1 Diffusion coefficient of 4,5-dihydroxy-2, 7-naphthalenedisulfonic …
Number of citations: 0 link.springer.com
KK Aswini, AMV Mohan, VM Biju - Materials Science and Engineering: C, 2016 - Elsevier
Theophylline is an inexpensive drug employed in asthma and chronic obstructive pulmonary disorder medications and is toxic at higher concentration. The development of a …
Number of citations: 48 www.sciencedirect.com
M Tunçel, S Serin - Synthesis and Reactivity in Inorganic, Metal …, 2005 - Taylor & Francis
Diazo compounds were prepared by coupling of benzenediazonium chloride ions with 4‐amino‐5‐hydroxy‐2,7‐naphthalenedisulfonic acid mono sodium salt under alkaline conditions, …
Number of citations: 45 www.tandfonline.com
M Tunçel, S Serin - Transition metal chemistry, 2006 - Springer
Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions…
Number of citations: 57 link.springer.com
STF Lai, CA Evans Jr - Organic Mass Spectrometry, 1978 - Wiley Online Library
Electrohydrodynamic ionization mass spectrometry has been applied to the analysis of 2‐naphthol‐3,6‐disulfonic acid, disodium salt and 4,5‐dihydroxy‐2,7‐naphthalenedisulfonic acid…
Number of citations: 15 onlinelibrary.wiley.com
E Ward - 1975 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. Over 30 azo compounds are evaluated for possible carcinogenic activity. The evaluation process is described in the opening section. Individual chapters …
Number of citations: 0 hero.epa.gov
M Kurtoğlu, E Ispir, N Kurtoğlu, S Serin - Dyes and Pigments, 2008 - Elsevier
A novel, substituted disodium-4-hydroxy-5-{[(1E,2E)-N-hydroxy-2-(hydroxyimino)ethanimidoyl]amino}naphthalene-2,7-disulfonate vic-dioxime ligand (LH 2 ) was synthesized from 4-…
Number of citations: 81 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.